2-Aminothiazol-4(5H)-one hydrochloride
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Overview
Description
2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts
Mechanism of Action
Target of Action
The primary target of 2-Aminothiazol-4(5H)-one hydrochloride, also known as 2-Aminothiazolinone hydrochloride, is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .
Mode of Action
This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound shows a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the activity of the enzyme, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, demonstrating the compound’s antibacterial potential .
Biochemical Analysis
Biochemical Properties
2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .
Transport and Distribution
It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.
Properties
CAS No. |
2192-06-5 |
---|---|
Molecular Formula |
C3H5ClN2OS |
Molecular Weight |
152.60 g/mol |
IUPAC Name |
2-imino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |
InChI Key |
YBDFGIGPQKUYGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(S1)N.Cl |
Canonical SMILES |
C1C(=O)NC(=N)S1.Cl |
2192-06-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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